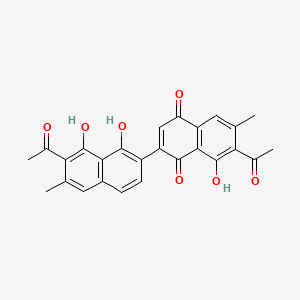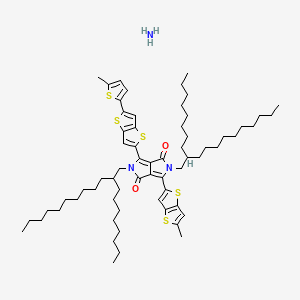
Meprobamate N-beta-D-glucuronide sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Meprobamate N-beta-D-glucuronide sodium salt is a chemical compound with the molecular formula C15H25N2NaO10 and a molecular weight of 416.356 g/mol . It is a derivative of meprobamate, a well-known anxiolytic drug. This compound is primarily used in scientific research and is not intended for human or animal use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Meprobamate N-beta-D-glucuronide sodium salt involves the glucuronidation of meprobamate. This process typically requires the use of glucuronic acid derivatives and specific catalysts to facilitate the reaction. The reaction conditions often include controlled temperatures and pH levels to ensure the successful attachment of the glucuronic acid moiety to the meprobamate molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Quality control measures are implemented to monitor the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Meprobamate N-beta-D-glucuronide sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted derivatives .
Scientific Research Applications
Meprobamate N-beta-D-glucuronide sodium salt has several scientific research applications, including:
Chemistry: It is used as a reference material in analytical chemistry to study the properties and behavior of glucuronide derivatives.
Biology: It is used in biochemical studies to investigate the metabolism and excretion of meprobamate and its derivatives.
Medicine: It is used in pharmacological research to study the pharmacokinetics and pharmacodynamics of meprobamate.
Industry: It is used in the development of new drugs and therapeutic agents
Mechanism of Action
The mechanism of action of Meprobamate N-beta-D-glucuronide sodium salt involves its interaction with specific molecular targets and pathways. It binds to the GABA A receptors in the central nervous system, leading to inhibitory effects on the neurons transmitting signals in the reticular formation and spinal cord. This results in the reduction of anxiety and muscle relaxation .
Comparison with Similar Compounds
Similar Compounds
Meprobamate: The parent compound, used as an anxiolytic drug.
Carisoprodol: A muscle relaxant that is metabolized to meprobamate.
Glucuronide Derivatives: Other compounds that undergo glucuronidation to enhance their solubility and excretion.
Uniqueness
Meprobamate N-beta-D-glucuronide sodium salt is unique due to its specific glucuronidation, which enhances its solubility and excretion compared to its parent compound, meprobamate. This makes it particularly useful in pharmacokinetic studies and drug development .
Properties
Molecular Formula |
C15H25N2NaO10 |
|---|---|
Molecular Weight |
416.36 g/mol |
IUPAC Name |
sodium;6-[[2-(carbamoyloxymethyl)-2-methylpentoxy]carbonylamino]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C15H26N2O10.Na/c1-3-4-15(2,5-25-13(16)23)6-26-14(24)17-11-9(20)7(18)8(19)10(27-11)12(21)22;/h7-11,18-20H,3-6H2,1-2H3,(H2,16,23)(H,17,24)(H,21,22);/q;+1/p-1 |
InChI Key |
NTMRHZKKVLZBPD-UHFFFAOYSA-M |
Canonical SMILES |
CCCC(C)(COC(=O)N)COC(=O)NC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-cyclopentyl-3-methyl-6-pyridin-4-yl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12295775.png)
![Benzeneethanol, a-[4-[2-(diethylamino)ethoxy]phenyl]-4-methoxy-a-phenyl-](/img/structure/B12295790.png)

![N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B12295794.png)
![6-Cyclopropyl-12-[(4-fluorophenyl)methyl]-3,8,9-trimethyl-2-oxa-5,8,11,14-tetrazabicyclo[16.4.0]docosa-1(22),18,20-triene-7,10,13-trione](/img/structure/B12295797.png)




![Tert-butyl ethyl(2-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate](/img/structure/B12295855.png)

